VLKJXIVWONDMDS-FYJGNVAPSA-N
カタログ番号:
B1184884
分子量:
428.448
InChIキー:
VLKJXIVWONDMDS-FYJGNVAPSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
特性
分子式 |
C24H20N4O4 |
|---|---|
分子量 |
428.448 |
InChI |
InChI=1S/C24H20N4O4/c1-24(2)10-15(30)18-17(11-24)32-23-20(19(18)16-8-5-9-31-16)22-26-21(27-28(22)12-25-23)13-6-3-4-7-14(13)29/h3-9,12,19,27H,10-11H2,1-2H3/b21-13+ |
InChIキー |
VLKJXIVWONDMDS-FYJGNVAPSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)N=CN4C3=NC(=C5C=CC=CC5=O)N4)C6=CC=CO6)C(=O)C1)C |
製品の起源 |
United States |
類似化合物との比較
Critical Analysis of the Evidence
Irrelevant or Indirect Context
- and detail regulatory requirements for generic drug applications in China, which are unrelated to structural or functional comparisons of chemical entities .
- describes a spectrophotometric method for chromium(VI) detection, which is unrelated to the query .
Recommendations for Further Research
To compile a professional and authoritative comparison, the following steps are necessary:
Database Consultation
- PubChem or ChemSpider : Retrieve the IUPAC name, structure, and properties of VLKJXIVWONDMDS-FYJGNVAPSA-N using its InChIKey.
- Reaxys or SciFinder : Identify structurally similar compounds (e.g., same core scaffold or functional groups) and compile data on their biological activity, toxicity, and synthesis routes.
Pharmacological and Toxicological Studies
- Search for peer-reviewed articles comparing the compound’s efficacy, selectivity, or metabolic stability against analogs. For example:
- If the compound is a kinase inhibitor, compare IC₅₀ values against related inhibitors.
- If it is an antibiotic, compare minimum inhibitory concentrations (MICs).
Regulatory and Patent Reviews
- Investigate whether VLKJXIVWONDMDS-FYJGNVAPSA-N is a drug candidate, intermediate, or approved drug by referencing:
- FDA/EMA drug databases.
- Patent filings (e.g., Google Patents, Espacenet) for synthetic routes or therapeutic claims.
Hypothetical Comparison Framework
If sufficient data were available, a comparison might include:
Structural Comparison
| Compound | Core Structure | Functional Groups | Molecular Weight | LogP |
|---|---|---|---|---|
| VLKJXIVWONDMDS-FYJGNVAPSA-N | Benzene sulfonamide | -SO₂NH₂, -CH₃ | 280.3 g/mol | 2.1 |
| Compound A | Benzene sulfonamide | -SO₂NH₂, -Cl | 295.8 g/mol | 2.5 |
| Compound B | Pyridine carbamate | -OCOO-, -F | 265.2 g/mol | 1.8 |
Pharmacokinetic Data
| Compound | Bioavailability (%) | Half-life (h) | CYP450 Inhibition |
|---|---|---|---|
| VLKJXIVWONDMDS-FYJGNVAPSA-N | 85 | 6.2 | CYP3A4 (weak) |
| Compound A | 72 | 4.8 | CYP2D6 (moderate) |
| Compound B | 91 | 8.5 | None |
Notes on Evidence Limitations
- The current evidence lacks chemical specificity and fails to address the compound’s properties or analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
